molecular formula C14H23N B13213270 3-Ethyl-1-(2-methylphenyl)pentan-1-amine

3-Ethyl-1-(2-methylphenyl)pentan-1-amine

Cat. No.: B13213270
M. Wt: 205.34 g/mol
InChI Key: RSVYKSBLTPUULY-UHFFFAOYSA-N
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Description

3-Ethyl-1-(2-methylphenyl)pentan-1-amine is an organic compound with the molecular formula C14H23N This compound is part of the amine class, characterized by the presence of an amino group attached to a carbon chain It is a derivative of pentan-1-amine, with ethyl and methylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-(2-methylphenyl)pentan-1-amine typically involves the alkylation of 1-(2-methylphenyl)pentan-1-amine with ethyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is usually conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be easily scaled up for large-scale production. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-(2-methylphenyl)pentan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The ethyl and methylphenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides, cyanides, or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethyl-1-(2-methylphenyl)pentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(2-methylphenyl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methylphenyl)pentan-1-amine: Similar structure but lacks the ethyl group.

    3-Ethyl-1-phenylpentan-1-amine: Similar structure but lacks the methyl group on the phenyl ring.

    1-(2-Methylphenyl)butan-1-amine: Shorter carbon chain compared to 3-Ethyl-1-(2-methylphenyl)pentan-1-amine.

Uniqueness

This compound is unique due to the presence of both ethyl and methylphenyl substituents, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

3-ethyl-1-(2-methylphenyl)pentan-1-amine

InChI

InChI=1S/C14H23N/c1-4-12(5-2)10-14(15)13-9-7-6-8-11(13)3/h6-9,12,14H,4-5,10,15H2,1-3H3

InChI Key

RSVYKSBLTPUULY-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CC(C1=CC=CC=C1C)N

Origin of Product

United States

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